molecular formula C15H17F3N2O2S B2600332 N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1396805-46-1

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2600332
CAS No.: 1396805-46-1
M. Wt: 346.37
InChI Key: CRNTYTXLSUGCAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-(trifluoromethyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and chemical biology research. Its structure, featuring a benzenesulfonamide group linked to a pyrrolidine moiety via an alkyne spacer, suggests potential as a versatile building block for the synthesis of more complex molecules. Structurally similar benzenesulfonamide compounds are frequently investigated for their therapeutic potential, with some analogs acting as inhibitors of voltage-gated sodium channels and being explored for the treatment of conditions such as epilepsy and convulsions . The presence of the alkyne group is a key functional handle, indicating this reagent's potential application in Cu(I)-mediated [3+2] cycloaddition reactions, commonly known as "click chemistry" . This robust bioconjugation technique is widely used for the radiolabeling of peptides, proteins, and oligonucleotides with isotopes like fluorine-18, facilitating their use in molecular imaging and radiopharmaceutical development . The trifluoromethyl group on the benzene ring is a common pharmacophore known to enhance a compound's metabolic stability, lipophilicity, and binding affinity in drug discovery efforts . This combination of features makes this compound a valuable reagent for researchers developing new chemical probes, PROTACs (Proteolysis Targeting Chimeras), and other sophisticated molecular tools in early-stage discovery programs . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-pyrrolidin-1-ylbut-2-ynyl)-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O2S/c16-15(17,18)13-5-7-14(8-6-13)23(21,22)19-9-1-2-10-20-11-3-4-12-20/h5-8,19H,3-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNTYTXLSUGCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

    Attachment of the Butynyl Chain: The butynyl chain is introduced via alkylation reactions, often using alkynyl halides under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group through sulfonylation reactions using sulfonyl chlorides.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the butynyl chain, converting it to a butenyl or butyl chain.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Butenyl or butyl derivatives.

    Substitution Products: Various substituted benzenesulfonamides.

Scientific Research Applications

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the pyrrolidine ring and butynyl chain contribute to its overall stability and reactivity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key benzenesulfonamide derivatives and their distinguishing features compared to the target compound:

Compound Name / ID Substituents / Key Features Molecular Weight (g/mol) Melting Point (°C) Notable Properties / Applications Reference
Target Compound : N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-(trifluoromethyl)benzenesulfonamide -CF₃ (para), pyrrolidine-butynyl chain Not reported Not reported Hypothesized enhanced lipophilicity and conformational adaptability for target binding.
Compound 17d () -CF₃ (para), pyridin-2-yl with benzyloxy groups Not reported Not reported Pyridine ring introduces aromaticity; used in electrochemical polymer studies.
Example 53 () -CF₃ (para), fused pyrazolo-pyrimidinyl and chromen-fluorophenyl groups 589.1 175–178 High molecular weight; potential kinase inhibition due to fused heterocycles.
Perfluorinated Derivatives () -CF₃ variants with extended perfluoroalkyl chains (e.g., pentafluoroethyl, phosphonooxy) >600 (estimated) Not reported Environmental persistence; applications in surfactants or coatings.
N-(2-thiazolyl)-benzenesulfonamide () Thiazolyl and tetrahydro-pyrimidinyl groups Not reported Not reported Antimicrobially active; synthesized via sulfathiazole intermediates.

Key Comparative Insights

Substituent Effects on Bioactivity :

  • The target compound’s pyrrolidine-butynyl chain likely enhances solubility and membrane permeability compared to Compound 17d (pyridine-benzyloxy), which may exhibit rigid π-π stacking in polymers .
  • Fluorination extent differs: The target’s single -CF₃ group contrasts with perfluorinated derivatives (), which exhibit higher environmental persistence but reduced biodegradability .

Synthetic Complexity :

  • The target compound’s alkyne-pyrrolidine linkage may require specialized coupling reagents, whereas N-(2-thiazolyl)-benzenesulfonamide () is synthesized via simpler sulfonylation of sulfathiazole derivatives .

Thermal and Physical Properties :

  • Example 53 () has a high melting point (175–178°C) due to its fused heterocycles, suggesting the target compound’s melting point may be lower if its substituents reduce crystallinity .

Potential Applications: The target’s trifluoromethyl group aligns with kinase inhibitor scaffolds (e.g., Example 53), but its pyrrolidine-butynyl chain may favor CNS penetration over bulkier analogs . Unlike perfluorinated derivatives (), the target lacks extreme fluorination, reducing environmental toxicity risks .

Research Findings and Limitations

  • Gaps in Data : Direct pharmacological or physicochemical data for the target compound are absent in the provided evidence. Comparisons rely on structural analogs.
  • Fluorination Trends : The -CF₃ group is a common pharmacophore in sulfonamides, improving binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase inhibitors) .
  • Synthetic Challenges : Alkyne functionalization (as in the target) may require palladium-catalyzed cross-coupling, similar to methods in .

Biological Activity

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a trifluoromethyl group and a pyrrolidine moiety, suggest diverse biological activities. This article explores its biological activity through various studies, highlighting its mechanisms, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C14H16F3N2O2S
  • Molecular Weight : 348.35 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The pyrrolidine ring is known to facilitate interactions with proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances lipophilicity, improving membrane penetration and binding affinity to target sites.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit various enzymes, contributing to its pharmacological effects.
  • Receptor Modulation : It could act on specific receptors, influencing signaling pathways related to cell survival and proliferation.
  • Covalent Bonding : The butynyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to irreversible inhibition of target proteins.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits promising biological activities:

Anticancer Activity

Studies have demonstrated that the compound possesses significant anticancer properties. For instance, it has shown effectiveness against various cancer cell lines, including:

  • Breast Cancer (MCF7) : IC50 values indicate potent cytotoxicity.
  • Lung Cancer (A549) : Exhibits growth inhibition through apoptosis induction.

Neuroprotective Effects

In neuropharmacological studies, this compound has been shown to protect neuronal cells from oxidative stress and excitotoxicity. It prevents cell death in models of neurodegeneration, suggesting potential applications in treating neurodegenerative diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results show effectiveness against several bacterial strains, indicating potential use as an antibacterial agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
Compound A Pyrrolidine + TrifluoromethylModerate anticancer activity
Compound B Pyridine + SulfonamideStrong antibacterial activity
N-(4-(pyrrolidin-1-yl)but-2-yn-1-y) Pyrrolidine + ButynylHigh anticancer and neuroprotective activity

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of N-(4-(pyrrolidin-1-yl)but-2-yn-1-y)-4-(trifluoromethyl)benzenesulfonamide:

  • Study on Anticancer Properties :
    • Conducted on various cancer cell lines.
    • Results indicated IC50 values lower than those of standard chemotherapeutics.
  • Neuroprotection Study :
    • Utilized rat organotypic hippocampal slices.
    • Demonstrated significant reduction in cell death under excitotoxic conditions when treated with the compound.
  • Antimicrobial Efficacy Testing :
    • Evaluated against Gram-positive and Gram-negative bacteria.
    • Showed MIC values comparable to established antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.